molecular formula C14H6F2N2O B12960855 2,2'-Oxybis(6-fluorobenzonitrile)

2,2'-Oxybis(6-fluorobenzonitrile)

Katalognummer: B12960855
Molekulargewicht: 256.21 g/mol
InChI-Schlüssel: AVHBVRVCOXJLTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Oxybis(6-fluorobenzonitrile) is a chemical compound with the molecular formula C14H6F2N2O It is characterized by the presence of two fluorobenzonitrile groups connected by an oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Oxybis(6-fluorobenzonitrile) typically involves the reaction of 6-fluorobenzonitrile with an appropriate oxygen donor under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction between 6-fluorobenzonitrile and an oxygen source, such as hydrogen peroxide or a peracid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of 2,2’-Oxybis(6-fluorobenzonitrile) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Oxybis(6-fluorobenzonitrile) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,2’-Oxybis(6-fluorobenzonitrile) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2’-Oxybis(6-fluorobenzonitrile) involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-Oxybis(6-fluorobenzonitrile) is unique due to the presence of two fluorobenzonitrile groups connected by an oxygen atom, which imparts distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

Molekularformel

C14H6F2N2O

Molekulargewicht

256.21 g/mol

IUPAC-Name

2-(2-cyano-3-fluorophenoxy)-6-fluorobenzonitrile

InChI

InChI=1S/C14H6F2N2O/c15-11-3-1-5-13(9(11)7-17)19-14-6-2-4-12(16)10(14)8-18/h1-6H

InChI-Schlüssel

AVHBVRVCOXJLTR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)C#N)OC2=C(C(=CC=C2)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.